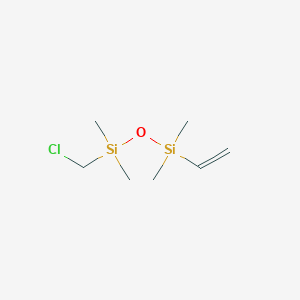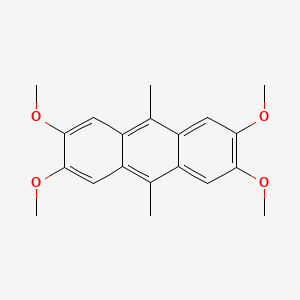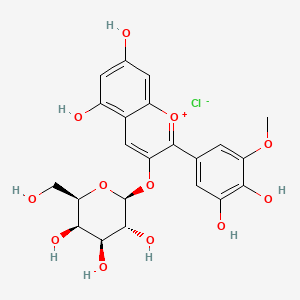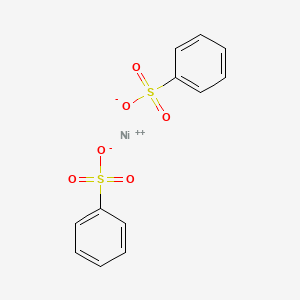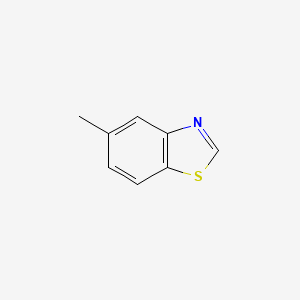![molecular formula C9H21O3Si B1590940 Tris[(propan-2-yl)oxy]silyl CAS No. 6675-79-2](/img/structure/B1590940.png)
Tris[(propan-2-yl)oxy]silyl
Übersicht
Beschreibung
Tris[(propan-2-yl)oxy]silyl is a chemical compound . It is also known as Triisopropoxysilane .
Synthesis Analysis
The synthesis of compounds similar to Tris[(propan-2-yl)oxy]silyl has been reported in the literature. For instance, a study described the preparation of silicone modified polyurethane acrylates using multi-hydroxyalkyl silicone (MI-III) with tris(trimethylsiloxy)silyl propyl side groups .Chemical Reactions Analysis
The trimethylsilyl group, which is structurally similar to Tris[(propan-2-yl)oxy]silyl, is known to be used in various chemical reactions. For example, chemists sometimes use a trimethylsilylating reagent to derivatize non-volatile compounds such as certain alcohols, phenols, or carboxylic acids .Physical And Chemical Properties Analysis
The boiling point of Triisopropoxysilane, a compound similar to Tris[(propan-2-yl)oxy]silyl, is reported to be 180.1±9.0 °C at 760 mmHg . The surface aggregation of tris(trimethylsiloxy)silyl propyl groups could endow SPUA films with less microphase separation, good hydrophobicity, lipophilicity, thermal stability, and mechanical properties .Wissenschaftliche Forschungsanwendungen
Gas Transport Properties in Polymers
The incorporation of TRIS-based co-monomers, specifically 3-[Tris-(trimethylsiloxy)silyl] propyl acrylate (TRIS-A), into poly(ethylene glycol) diacrylate (PEGDA) significantly enhances the gas transport properties of the resulting copolymers. The increased polymer fractional free volume and the broadening of the glass–rubber relaxation, without a significant shift in the glass transition temperature, lead to a notable increase in CO2 permeability. This suggests potential applications in gas separation technologies (Kusuma et al., 2010).
Enhanced Wet Adhesion to Surface Oxides
Silyl protection strategies, using tris(pentafluorophenyl)borane-catalyzed silation, are critical for the oxidative stability of catecholic moieties during synthesis and processing. This approach allows for the fabrication of functionalized polysiloxane derivatives into 3D microstructures and 2D patterned surfaces, demonstrating improved adhesion to a variety of oxide surfaces. Such advancements are promising for underwater surface treatments and biomedical applications (Heo et al., 2012).
Radical Chemistry
The synthesis and characterization of isolable silyl and germyl radicals, lacking conjugation with pi-bonds, represent a significant development in the field of radical chemistry. These radicals, stable under certain conditions, exhibit a planar geometry around the radical centers, offering new pathways for understanding radical reactions and designing novel materials (Sekiguchi et al., 2002).
Coordination Chemistry and Stability Constants
Research into the coordination chemistry of tris buffer with Cu(II) ions revises the understanding of its complex formation, highlighting the formation of dimeric complexes at neutral pH. This insight is crucial for biochemical applications where tris buffer is used, affecting the interactions of Cu(II) ions with biomolecules (Nagaj et al., 2013).
Synthetic Organic Chemistry
The study of tris(trimethylsilyl)silane as a radical-based reducing agent in synthesis showcases its versatility in functional group transformations and the formation of carbon-carbon bonds. This work demonstrates the broad applicability of silyl compounds in organic synthesis, providing a foundation for new synthetic methodologies (Ballestri et al., 1991).
Wirkmechanismus
Target of Action
Tris[(propan-2-yl)oxy]silyl is a chemical compound that primarily targets organic molecules, particularly those containing hydroxyl groups . The compound’s role is to act as a silylating agent, which means it adds silyl groups to other molecules .
Mode of Action
The mode of action of Tris[(propan-2-yl)oxy]silyl involves the formation of silyl ethers through a process known as silylation . This process involves the replacement of a hydrogen atom in the hydroxyl group of the target molecule with a silyl group from the Tris[(propan-2-yl)oxy]silyl . This results in the formation of a silyl ether, which can have various applications in organic synthesis .
Biochemical Pathways
The biochemical pathways affected by Tris[(propan-2-yl)oxy]silyl are those involving the synthesis of silyl ethers . These pathways are crucial in organic chemistry, as silyl ethers are often used as protective groups for alcohols during chemical reactions . The downstream effects of these pathways can include the synthesis of complex organic molecules, as the protective silyl groups can be removed after the reaction to regenerate the original alcohol .
Pharmacokinetics
Like other silylating agents, it is likely that tris[(propan-2-yl)oxy]silyl would have low bioavailability due to its reactivity and the fact that it is usually used in controlled laboratory conditions .
Result of Action
The molecular and cellular effects of Tris[(propan-2-yl)oxy]silyl’s action are the formation of silyl ethers . These compounds can serve as protective groups for alcohols, preventing them from reacting during certain chemical reactions . This allows chemists to perform complex reactions without affecting the alcohol groups, which can then be regenerated after the reaction by removing the silyl group .
Action Environment
The action, efficacy, and stability of Tris[(propan-2-yl)oxy]silyl can be influenced by various environmental factors. For instance, the presence of moisture can lead to the hydrolysis of silyl ethers, which would reduce the efficacy of Tris[(propan-2-yl)oxy]silyl as a silylating agent . Therefore, reactions involving Tris[(propan-2-yl)oxy]silyl are typically carried out under anhydrous conditions . Additionally, the compound is usually stored under inert gas at low temperatures to maintain its stability .
Eigenschaften
InChI |
InChI=1S/C9H21O3Si/c1-7(2)10-13(11-8(3)4)12-9(5)6/h7-9H,1-6H3 | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPDGWUWPXOBCRI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)O[Si](OC(C)C)OC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H21O3Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50557852 | |
| Record name | Tris[(propan-2-yl)oxy]silyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50557852 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Triisopropoxysilane | |
CAS RN |
6675-79-2 | |
| Record name | Tris[(propan-2-yl)oxy]silyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50557852 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6675-79-2 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




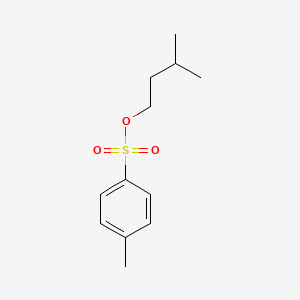
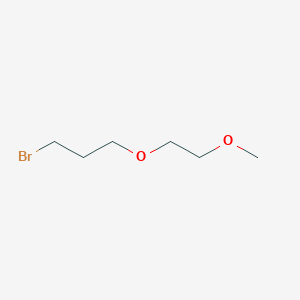
![(2-Methylbenzo[d]oxazol-5-yl)methanol](/img/structure/B1590862.png)



